Cas no 83871-09-4 (Glycine, N-(1-oxoundecyl)-)

Glycine, N-(1-oxoundecyl)- structure
Glycine, N-(1-oxoundecyl)- structure
Product Name:Glycine, N-(1-oxoundecyl)-
Numéro CAS:83871-09-4
Le MF:C13H25NO3
Mégawatts:243.342504262924
CID:668303
Update Time:2025-06-11

Glycine, N-(1-oxoundecyl)- Propriétés chimiques et physiques

Nom et identifiant

    • Glycine, N-(1-oxoundecyl)-
    • 2-(undecanoylamino)acetic acid
    • N-(1-Oxoundecyl)glycine (ACI)
    • N-Undecanoylglycine
    • Piscine à noyau: 1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)
    • La clé Inchi: HEUQYIQQCNOXOG-UHFFFAOYSA-N
    • Sourire: O=C(CNC(CCCCCCCCCC)=O)O

Glycine, N-(1-oxoundecyl)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
A2B Chem LLC
AC38446-2.5g
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
2.5g
$1065.00 2024-04-19
A2B Chem LLC
AC38446-5g
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
5g
$1560.00 2024-04-19
A2B Chem LLC
AC38446-10g
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
10g
$2294.00 2024-04-19
A2B Chem LLC
AC38446-50mg
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
50mg
$134.00 2024-04-19
A2B Chem LLC
AC38446-100mg
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
100mg
$183.00 2024-04-19
A2B Chem LLC
AC38446-250mg
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
250mg
$246.00 2024-04-19
A2B Chem LLC
AC38446-500mg
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
500mg
$429.00 2024-04-19
A2B Chem LLC
AC38446-1g
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
1g
$561.00 2024-04-19
1PlusChem
1P0054LQ-50mg
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
50mg
$173.00 2024-04-21
1PlusChem
1P0054LQ-100mg
Glycine, N-(1-oxoundecyl)-
83871-09-4 95%
100mg
$228.00 2024-04-21

Glycine, N-(1-oxoundecyl)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; pH 3
Référence
Temperature-controlled helical inversion of asymmetric triphenylamine-based supramolecular polymers; difference of handedness at the micro- and macroscopic levels
Go, Misun; et al, Organic Chemistry Frontiers, 2019, 6(8), 1100-1108

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Peculiar Triarylamine-Based Co-assembled Supramolecular Polymers That Exhibit Two Transition Temperatures in the Formation of a Coiled Helical Bundle
Seo, Hyowon; et al, Chemistry - An Asian Journal, 2018, 13(19), 2847-2853

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Structure and Thermotropic Phase Behavior of a Homologous Series of N-Acylglycines: Neuroactive and Antinociceptive Constituents of Biomembranes
Reddy, S. Thirupathi; et al, Crystal Growth & Design, 2014, 14(10), 4944-4954

Méthode de production 4

Conditions de réaction
1.1 Reagents: Methyl chloroformate ,  Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium hydroxide ;  0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 3 h, rt
Référence
Novel Peak Shift Correction Method Based on the Retention Index for Peak Alignment in Untargeted Metabolomics
Hao, Jun-Di; et al, Analytical Chemistry (Washington, 2023, 95(35), 13330-13337

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 2 h, rt
Référence
Synthesis and characterization of novel polar-embedded silica stationary phases for use in reversed-phase high-performance liquid chromatography
Wang, Haibo; et al, Journal of Chromatography A, 2013, 1271(1), 153-162

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 1 h, 0 °C; 1 h, 0 °C → rt
2.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; pH 3
Référence
Temperature-controlled helical inversion of asymmetric triphenylamine-based supramolecular polymers; difference of handedness at the micro- and macroscopic levels
Go, Misun; et al, Organic Chemistry Frontiers, 2019, 6(8), 1100-1108

Méthode de production 7

Conditions de réaction
1.1 Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Peculiar Triarylamine-Based Co-assembled Supramolecular Polymers That Exhibit Two Transition Temperatures in the Formation of a Coiled Helical Bundle
Seo, Hyowon; et al, Chemistry - An Asian Journal, 2018, 13(19), 2847-2853

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Chloroform ,  Water ;  2 h, rt
2.1 Catalysts: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Structure and Thermotropic Phase Behavior of a Homologous Series of N-Acylglycines: Neuroactive and Antinociceptive Constituents of Biomembranes
Reddy, S. Thirupathi; et al, Crystal Growth & Design, 2014, 14(10), 4944-4954

Méthode de production 9

Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  2 - 3 h, rt
2.1 Reagents: Sodium bicarbonate Solvents: Chloroform ,  Water ;  2 h, rt
3.1 Catalysts: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Structure and Thermotropic Phase Behavior of a Homologous Series of N-Acylglycines: Neuroactive and Antinociceptive Constituents of Biomembranes
Reddy, S. Thirupathi; et al, Crystal Growth & Design, 2014, 14(10), 4944-4954

Glycine, N-(1-oxoundecyl)- Raw materials

Glycine, N-(1-oxoundecyl)- Preparation Products

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